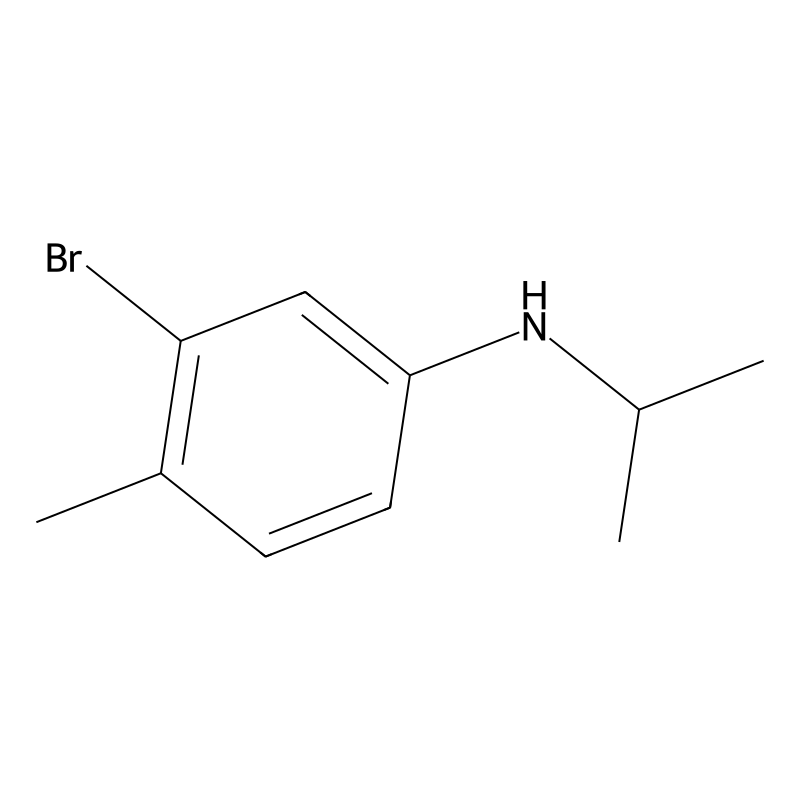

3-bromo-4-methyl-N-(propan-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4-methyl-N-(propan-2-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and an isopropyl group attached to the nitrogen of the aniline moiety. The molecular formula for this compound is CHBrN, and it has a molecular weight of approximately 228.1289 g/mol. This compound is typically presented as a colorless to pale brown liquid with a boiling point around 255 °C and a density of about 1.52 g/mL at 25 °C .

The presence of the bromine atom at the 3-position of the aniline ring, combined with the propan-2-yl group on the nitrogen atom, contributes to its distinctive chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and pharmaceutical applications.

There is no current information available on the specific mechanism of action of 3-bromo-4-methyl-N-(propan-2-yl)aniline. Without a known application or biological target, it is impossible to speculate on its potential mechanism.

Additional Points

- Due to the presence of the bromine atom, the compound may be considered a halogenated organic compound, a class of chemicals with potential environmental concerns [].

- Further research is needed to explore the synthesis, specific properties, potential applications, and safety profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines through nucleophilic aromatic substitution.

- Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: If a nitro group is present, it can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

These reactions highlight the compound's versatility in synthetic chemistry.

3-Bromo-4-methyl-N-(propan-2-yl)aniline exhibits potential biological activity, particularly in pharmaceutical contexts. It may interact with various molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity or alter receptor function by acting as an agonist or antagonist. The specific biological effects depend on the nature of its interactions and the context in which it is applied.

The synthesis of 3-Bromo-4-methyl-N-(propan-2-yl)aniline can be achieved through several methods:

- Bromination of 4-Methyl-N-(propan-2-yl)aniline: This common method involves treating 4-methyl-N-(propan-2-yl)aniline with bromine or a bromine source such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

- Industrial Production: In industrial settings, large-scale bromination processes may utilize continuous flow reactors for precise control over reaction conditions. This approach optimizes yield and purity while ensuring consistent quality through automated systems .

3-Bromo-4-methyl-N-(propan-2-yl)aniline finds applications primarily as an intermediate in organic synthesis. Its derivatives are explored for:

The compound's unique structure allows for diverse applications in creating complex organic compounds.

Several compounds share structural similarities with 3-Bromo-4-methyl-N-(propan-2-yl)aniline:

| Compound Name | Key Features |

|---|---|

| 3-Bromoaniline | Simpler structure; lacks alkyl substitution |

| 4-Bromoaniline | Bromine at para position; different reactivity |

| 3-Chloro-4-methyl-N-(propan-2-yl)aniline | Chlorine instead of bromine; altered properties |

| 3-Bromo-5-methyl-N-(propan-2-yl)aniline | Bromine at the fifth position; different reactivity |

Uniqueness

3-Bromo-4-methyl-N-(propan-2-yl)aniline's uniqueness lies in its specific substitution pattern, influencing its reactivity and interactions with other molecules. The combination of the bromine atom at the third position and the isopropyl group on the nitrogen atom affects both its chemical behavior and biological properties, distinguishing it from other similar compounds .

This compound serves as an important building block in synthetic chemistry and holds promise for further research into its applications in pharmaceuticals and beyond.